3-Fluoroisoquinolin-7-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6FNO |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
3-fluoroisoquinolin-7-ol |
InChI |
InChI=1S/C9H6FNO/c10-9-4-6-1-2-8(12)3-7(6)5-11-9/h1-5,12H |
InChI Key |
DPWAIRGTVGFTDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)F)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluoroisoquinolin 7 Ol and Analogues
Precursor Synthesis and Derivatization Strategies
The foundation of any successful synthesis lies in the preparation of the starting materials. For complex molecules like 3-Fluoroisoquinolin-7-ol, this involves creating specifically fluorinated building blocks and assembling the fundamental isoquinoline (B145761) structure.
The introduction of fluorine into organic molecules can significantly alter their chemical and biological properties. researchgate.net A key strategy for preparing fluorinated precursors for isoquinoline synthesis is directed ortho-lithiation. For instance, the synthesis of 8-fluoro-3,4-dihydroisoquinoline, a related fluorinated scaffold, begins with the acylation of 2-(3-fluorophenyl)ethylamine. nih.gov The fluorine atom directs the subsequent lithiation to the adjacent ortho position, enabling the introduction of another functional group that facilitates cyclization into the desired fluorinated isoquinoline precursor. nih.govresearchgate.net This method highlights a reliable pathway for creating regioselectively fluorinated aromatic compounds that are primed for further transformation into the isoquinoline core. nih.gov
A variety of methods have been established for the construction of the core isoquinoline ring system. nih.gov Traditional approaches, which remain relevant, include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. harvard.edunih.govquimicaorganica.org The Bischler-Napieralski synthesis, for example, involves the acid-catalyzed cyclization of β-phenylethylamides to form 3,4-dihydroisoquinolines, which can then be oxidized to the aromatic isoquinoline. organic-chemistry.orgpharmaguideline.commdpi.com
More contemporary methods often employ transition-metal catalysis to achieve greater efficiency and functional group tolerance. nih.gov Palladium- and copper-catalyzed reactions, for instance, can be used for coupling and annulation cascades to build the heterocyclic ring. organic-chemistry.org One modern approach involves the trapping of metalated o-tolualdehyde tert-butylimines with nitriles, providing a highly direct route to 3-substituted isoquinolines. harvard.edu Another strategy utilizes isoquinolin-1(2H)-ones as versatile scaffolds that can be activated for C1- and C4-substitution via Pd-catalyzed cross-coupling reactions. organic-chemistry.orgnih.gov These diverse methods provide a robust toolbox for creating a wide array of substituted isoquinoline cores, which can then be further functionalized.
| Synthesis Method | Description | Starting Materials | Key Intermediates |
| Bischler-Napieralski | Acid-catalyzed cyclodehydration of an N-acyl-β-arylethylamine. pharmaguideline.com | β-phenylethylamine, acyl chloride/anhydride | N-acyl-β-arylethylamine, Dihydroisoquinoline |
| Pictet-Spengler | Acid-catalyzed reaction of a β-arylethylamine with an aldehyde or ketone. nih.gov | β-arylethylamine, Aldehyde/Ketone | Schiff base, Tetrahydroisoquinoline |
| Pomeranz-Fritsch | Acid-catalyzed cyclization of a benzalaminoacetal. quimicaorganica.org | Benzaldehyde, Aminoacetaldehyde diethyl acetal | Schiff base (aldimine) |
| Rh(III)-Catalyzed C-H Activation | Directed C-H activation and annulation with a coupling partner. acs.org | Aryl compound with directing group (e.g., oxime), Alkyne/Diazo compound | Rhodacycle |
Direct Synthetic Routes to this compound
Directly forging the this compound structure, particularly with its specific substitution pattern, benefits immensely from modern catalytic techniques that allow for the precise and efficient formation of C-C and C-N bonds.
Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoquinolines and their derivatives. acs.orgorganic-chemistry.org This strategy typically involves the use of a directing group on an aromatic precursor, which guides the rhodium catalyst to activate a specific C-H bond for subsequent annulation with a coupling partner. bohrium.com Various directing groups, such as oximes, hydrazones, and imidates, have been successfully employed. acs.orgnih.gov The coupling partners can include alkynes, alkenes, or diazo compounds, allowing for the rapid assembly of multisubstituted isoquinolines under relatively mild conditions and often without the need for harsh oxidants. organic-chemistry.orgrsc.orgresearchgate.net
The mechanism of these Rh(III)-catalyzed reactions has been a subject of detailed investigation. rsc.org The process is generally understood to begin with a concerted metalation-deprotonation step, where the directing group on the aromatic substrate coordinates to the rhodium center, facilitating the activation of a nearby C-H bond to form a five- or six-membered rhodacycle intermediate. nih.gov This step is often irreversible and rate-determining.
Following the formation of the rhodacycle, the coupling partner (e.g., an alkyne or a rhodium carbene from a diazo compound) coordinates to the metal center and undergoes migratory insertion into the Rh-C bond. nih.govacs.org The final phase involves a cyclization and/or reductive elimination sequence, which closes the heterocyclic ring, and subsequent aromatization, often through dehydration or another elimination step, regenerates the active catalyst and releases the final isoquinoline product. nih.govacs.org Kinetic isotope effect studies and the isolation of key rhodacycle intermediates have provided significant support for this proposed pathway. nih.govrsc.org
A particularly relevant approach for synthesizing analogues of this compound is the Rh(III)-catalyzed cascade reaction between arylimidates and diazo compounds. nih.govacs.org In this reaction, the arylimidate serves as the C-H activation substrate, with the imidate functionality acting as the directing group. nih.gov The diazo compound, upon reaction with the rhodium catalyst, generates a rhodium carbene intermediate.
This carbene then couples with the arylimidate via the C-H activation pathway, leading to an intermolecular C-C bond formation followed by an intramolecular C-N bond formation. nih.govacs.orgresearchgate.net This cascade process directly constructs the isoquinoline ring. A key feature of this method is that it can provide direct access to isoquinolin-3-ols when appropriate diazo compounds, such as α-diazo esters, are used, followed by a dehydration step. nih.govacs.org This oxidant-free reaction provides a direct and efficient route to hydroxylated isoquinoline scaffolds, which are close structural relatives of the target compound. researchgate.net
| Component | Role in Rh(III)-Catalyzed Synthesis | Example |
| Aryl Substrate | Provides the benzene (B151609) ring portion of the isoquinoline. | Benzimidate, Aryl Ketoxime |
| Directing Group | Coordinates to the Rh(III) catalyst to direct C-H activation at the ortho position. | Imidate, Oxime, Hydrazone acs.orgnih.gov |
| Coupling Partner | Provides the atoms necessary to form the new heterocyclic ring. | Diazo compounds, Alkynes, Alkenes organic-chemistry.orgnih.gov |
| Catalyst | Facilitates the C-H activation and annulation cascade. | [Cp*RhCl₂]₂ or related Rh(III) complexes researchgate.net |
Rhodium(III)-Catalyzed C-H Activation and Cyclization Strategies
Dehydrogenative Coupling/Cyclization Approaches
Dehydrogenative coupling represents a powerful strategy for the formation of C-C and C-N bonds, often involving the activation of C-H bonds. While direct examples leading to this compound are not prevalent in the literature, the principles of this approach can be applied to the synthesis of the isoquinoline framework. This method typically involves an intramolecular cyclization of a suitably substituted phenethylamine (B48288) derivative, where a C-H bond on the aromatic ring is activated and coupled with a nitrogen-containing side chain, followed by dehydrogenation to form the aromatic isoquinoline ring. The use of transition metal catalysts is often essential to facilitate this transformation.
Palladium-Catalyzed Cyclization Approaches
Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively utilized in the construction of heterocyclic systems, including isoquinolines. organic-chemistry.org One notable approach involves the palladium-catalyzed coupling of an o-iodobenzaldehyde derivative with a terminal acetylene, followed by a copper-catalyzed cyclization to yield the isoquinoline core. organic-chemistry.org This method offers a versatile route to a variety of substituted isoquinolines.
Another powerful palladium-catalyzed method is the C–H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters. mdpi.com This strategy provides access to 3,4-dihydroisoquinolin-1(2H)-ones, which can serve as precursors to fully aromatic isoquinolines. The reaction proceeds with high regioselectivity, and the resulting products can be obtained in good yields. mdpi.com
A general representation of a palladium-catalyzed cyclization to form a substituted isoquinoline is shown below:
Table 1: Examples of Palladium-Catalyzed Isoquinoline Synthesis
| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |
| o-iodobenzaldehyde tert-butylimine, Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 1-Phenylisoquinoline | - | organic-chemistry.org |
| N-methoxybenzamide, Ethyl 2,3-butadienoate | Pd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA | 3,4-Disubstituted 3,4-dihydroisoquinolin-1(2H)-one | 53-87% | mdpi.com |
Radical Cyclization Methodologies
Radical cyclizations offer an alternative pathway for the construction of the isoquinoline skeleton. These reactions involve the generation of a radical species that subsequently undergoes an intramolecular cyclization. While specific examples for the synthesis of this compound are scarce, the general methodology has been applied to the synthesis of fluorinated quinolines and can be conceptually extended to isoquinolines.
One relevant strategy involves the intramolecular cyclization of o-cyano-β,β-difluorostyrenes. nih.gov In this approach, reaction of the difluorostyrene (B1617740) derivative with an organolithium reagent generates a nitrogen anion which then displaces a vinylic fluorine atom to form the 3-fluoroisoquinoline (B1619788) ring system. nih.gov This method is particularly noteworthy as it directly installs the fluorine atom at the 3-position of the isoquinoline core.
Diels-Alder Reactions in Isoquinoline Construction
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has also been employed in the synthesis of isoquinoline derivatives. nih.gov This [4+2] cycloaddition reaction typically involves a diene and a dienophile. In the context of isoquinoline synthesis, a common strategy involves the reaction of a 2(1H)-pyridone bearing an electron-withdrawing group with a substituted 1,3-butadiene. nih.gov The resulting adduct can then be further transformed to yield the isoquinoline skeleton. This approach allows for the construction of the isoquinoline ring with a high degree of stereochemical control.
Fluorination Strategies for Isoquinolin-7-ol Derivatives
The introduction of a fluorine atom onto the isoquinoline ring system is a crucial step in the synthesis of this compound. Direct fluorination methods are often preferred for their efficiency.
Direct Electrophilic Fluorination
Direct electrophilic fluorination involves the reaction of an electron-rich aromatic compound with an electrophilic fluorine source. wikipedia.org This method is a direct way to introduce a fluorine atom onto the aromatic ring. For the synthesis of this compound, this strategy would ideally be applied to an isoquinolin-7-ol precursor. The hydroxyl group at the 7-position is an activating group, which would direct the electrophilic fluorination to the ortho and para positions. However, the regioselectivity of such a reaction on the isoquinoline nucleus can be complex due to the influence of the nitrogen atom in the heterocyclic ring.
Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org The choice of reagent and reaction conditions can significantly influence the outcome of the fluorination reaction. While direct electrophilic fluorination of isoquinolin-7-ol itself is not well-documented, the principles of this methodology are well-established and could be applied in a research context to achieve the desired fluorination. researchgate.net
Table 2: Common Electrophilic Fluorinating Agents
| Reagent | Abbreviation | Key Features |
| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, relatively mild fluorinating agent. |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, commercially available fluorinating agent. |
Nucleophilic Fluorination Methods for Aromatic Systems
Nucleophilic fluorination is a key strategy for the introduction of fluorine onto an aromatic ring. This typically involves the displacement of a leaving group by a fluoride (B91410) ion. While direct nucleophilic aromatic substitution (SNAr) of a leaving group like a halogen or a nitro group at the 3-position of an isoquinoline ring is conceivable, the electron-rich nature of the isoquinoline system can make this challenging without the presence of strong electron-withdrawing groups.
A prominent method for introducing fluorine via a nucleophilic pathway is the Balz-Schiemann reaction . This reaction transforms a primary aromatic amine into an aryl fluoride through a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.org In the context of synthesizing this compound, this would likely involve the diazotization of a 3-aminoisoquinolin-7-ol (B15072404) precursor. The general steps of the Balz-Schiemann reaction are as follows:
Diazotization: The primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.
Formation of Diazonium Tetrafluoroborate: The diazonium salt is then treated with fluoroboric acid (HBF4) to precipitate the diazonium tetrafluoroborate salt.
Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the desired aryl fluoride.
The reaction is conceptually similar to the Sandmeyer reaction but is specific for the synthesis of aryl fluorides. wikipedia.org
| Step | Reagents | Intermediate/Product |
| 1. Diazotization | NaNO₂, HCl | Aryl diazonium chloride |
| 2. Anion Exchange | HBF₄ | Aryl diazonium tetrafluoroborate |
| 3. Fluorination | Heat (Δ) | Aryl fluoride |
Recent advancements in the Balz-Schiemann reaction have focused on improving yields and reaction conditions. For instance, the use of hexafluorophosphates (PF6⁻) or hexafluoroantimonates (SbF6⁻) as counterions has been shown to improve yields for certain substrates. wikipedia.org Furthermore, hypervalent iodine(III) catalysts have been developed to facilitate the Balz-Schiemann reaction under milder conditions (25–60 °C), which enhances its functional group tolerance and safety profile. cas.cn
Fluorodehydroxylation Approaches
Fluorodehydroxylation, the direct substitution of a hydroxyl group with fluorine, is a desirable transformation in organic synthesis. However, the poor leaving group ability of the hydroxide (B78521) ion makes this a challenging process for aromatic systems. Direct fluorodehydroxylation of a hydroxyisoquinoline at the 3-position is not a standard or facile reaction.
More commonly, the hydroxyl group is first converted into a better leaving group, such as a triflate or a tosylate. Subsequently, nucleophilic fluorination can be attempted. However, for heteroaromatic systems, this approach can be complicated by competing reactions and the need for harsh reaction conditions.
An alternative strategy involves leveraging the reactivity of a related functional group. For instance, a 3-hydroxyisoquinoline (B109430) can exist in equilibrium with its tautomeric form, an isoquinolin-3(2H)-one. While not a direct fluorodehydroxylation, chemical manipulation of this keto-enol system could provide a route to the desired 3-fluoro derivative, although this is not a commonly reported method for this specific transformation.
Control of Regioselectivity and Stereoselectivity in Synthetic Pathways
The control of regioselectivity is paramount when synthesizing substituted isoquinolines like this compound. The position of the incoming fluorine atom is dictated by the synthetic method employed.
In the case of the Balz-Schiemann reaction , the regioselectivity is predetermined by the position of the amino group on the isoquinoline precursor. To synthesize this compound, one would require 3-aminoisoquinolin-7-ol as the starting material. The challenge then becomes the regioselective synthesis of this specific diamino-alcohol precursor.
For electrophilic fluorination reactions, the inherent electronic properties of the isoquinoline ring direct the incoming electrophile. The isoquinoline nucleus is generally more susceptible to electrophilic attack on the benzene ring portion (positions 5 and 8) rather than the pyridine (B92270) ring. Therefore, direct electrophilic fluorination of 7-hydroxyisoquinoline (B188741) would likely not yield the desired 3-fluoro isomer. However, the use of directing groups can influence the regiochemical outcome. For instance, in the fluorination of 8-aminoquinoline (B160924) amides and sulfonamides using Selectfluor, regioselective C-H fluorination at the C5 position has been achieved. rsc.org This highlights the potential for directing group strategies to control the position of fluorination on the isoquinoline scaffold.
In the synthesis of more complex analogues, such as tetrahydroisoquinolines, stereoselectivity also becomes a critical consideration. While the core aromatic structure of this compound does not possess stereocenters, any subsequent reduction or elaboration of the heterocyclic ring would necessitate control over the stereochemical outcome.
Green Chemistry Principles and Sustainable Synthetic Approaches
The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of increasing importance. For the synthesis of this compound and its analogues, several green chemistry strategies can be considered.
Atom Economy: Traditional multi-step syntheses often suffer from poor atom economy. The development of one-pot or tandem reactions that combine several synthetic steps without the isolation of intermediates can significantly improve atom economy and reduce waste. For example, a one-pot synthesis of functionalized quinoline-fused fluorescent dihydro/spiro-quinazolinone derivatives has been developed using p-toluene sulfonic acid as a green promoter. nih.gov
Use of Greener Solvents and Reagents: The Balz-Schiemann reaction traditionally uses hazardous reagents and solvents. Recent research has explored the use of ionic liquids as a recyclable and safer reaction medium for this transformation. researchgate.net Ionic liquids can offer advantages such as high thermal stability, negligible vapor pressure, and the ability to be reused, thereby reducing the environmental impact. researchgate.net
Catalysis: The use of catalysts, particularly those that can operate under mild conditions, is a cornerstone of green chemistry. As mentioned earlier, the development of hypervalent iodine(III) catalysts for the Balz-Schiemann reaction allows the process to be carried out at lower temperatures, reducing energy consumption and improving safety. cas.cn
By integrating these principles, the synthesis of this compound and related compounds can be made more efficient, safer, and environmentally benign.
Chemical Reactivity and Transformations of 3 Fluoroisoquinolin 7 Ol
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the isoquinoline (B145761) nucleus generally occurs on the benzene (B151609) ring, with the preferred positions being C-5 and C-8. The hydroxyl group at C-7 is a powerful activating group and an ortho-, para-director. Therefore, it is expected to direct incoming electrophiles primarily to the C-8 and C-6 positions. The fluorine atom at C-3, being a deactivating group, has a minor influence on the substitution pattern of the benzene ring. However, its electron-withdrawing nature further deactivates the pyridine (B92270) ring towards electrophilic attack.
While no direct experimental data on the electrophilic substitution of 3-Fluoroisoquinolin-7-ol is available, studies on related hydroxyquinolines and isoquinolines provide insights into the expected reactivity. For instance, the functionalization of hydroxyquinolines often proceeds at positions directed by the hydroxyl group. core.ac.uk Similarly, nitration of isoquinoline N-oxide yields 5-nitro and 8-nitro derivatives, indicating the preference for substitution on the benzene ring. jst.go.jp In the case of this compound, the C-8 position is anticipated to be the most reactive site for electrophilic attack due to the strong directing effect of the C-7 hydroxyl group.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Predicted Reactivity | Rationale |
| C-8 | High | Ortho to the strongly activating hydroxyl group. |
| C-6 | Moderate | Para to the strongly activating hydroxyl group. |
| C-5 | Low | Meta to the hydroxyl group. |
| C-4 | Very Low | Part of the deactivated pyridine ring. |
Nucleophilic Substitution Reactions (e.g., at C-3 Fluorine or C-7 Hydroxyl)
The pyridine ring of isoquinoline is electron-deficient and thus susceptible to nucleophilic attack. The fluorine atom at the C-3 position, an activated position for nucleophilic aromatic substitution (SNAr), is expected to be a good leaving group. Recent research on 1-fluoroalkyl-3-fluoroisoquinolines has demonstrated that the fluorine atom at C-3 can be readily displaced by various nucleophiles, including oxygen, sulfur, and nitrogen nucleophiles, in polar solvents. rsc.orgnih.gov This suggests that this compound would likely undergo similar SNAr reactions at the C-3 position.
The hydroxyl group at C-7 can also participate in nucleophilic substitution reactions, for instance, through etherification. However, direct displacement of the hydroxyl group is generally difficult and would require its conversion into a better leaving group, such as a tosylate or triflate.
Table 2: Potential Nucleophilic Substitution Reactions of this compound
| Reaction Type | Position | Reagents and Conditions | Expected Product | Reference (Analogous Reactions) |
| SNAr | C-3 | NaOMe, DMA, 80 °C | 3-Methoxyisoquinolin-7-ol | rsc.orgnih.gov |
| SNAr | C-3 | NaSMe, DMF, 20 °C | 3-(Methylthio)isoquinolin-7-ol | rsc.orgnih.gov |
| SNAr | C-3 | NH2NH2, i-PrOH, 100 °C | 3-Hydrazinylisoquinolin-7-ol | rsc.orgnih.gov |
| Etherification | C-7 | Alkyl halide, Base (e.g., K2CO3) | 7-Alkoxy-3-fluoroisoquinoline | General knowledge |
Oxidation and Reduction Pathways
The isoquinoline ring system can undergo both oxidation and reduction, with the outcome often depending on the reaction conditions and the nature of the substituents. Oxidation of the isoquinoline core typically yields phthalic acid and pyridine-3,4-dicarboxylic acid, indicating cleavage of the benzene and pyridine rings, respectively. researchgate.net However, the presence of substituents can influence the reaction's course. For example, the oxidation of 5-nitroisoquinoline (B18046) affects only the pyridine ring. smolecule.com
Reduction of the isoquinoline ring is also a common transformation. Catalytic hydrogenation of isoquinoline itself can lead to 1,2,3,4-tetrahydroisoquinoline. The reduction of 5-nitroisoquinoline N-oxide with palladium-carbon in a neutral medium yields 5-aminoisoquinoline. jst.go.jp For this compound, reduction would likely lead to the corresponding tetrahydroisoquinoline derivative, while the specifics of oxidation would depend on the chosen oxidizing agent and conditions.
Metal-Catalyzed Cross-Coupling Reactions at Functionalized Positions
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. snnu.edu.cnresearchgate.netnih.govnih.gov For this compound, both the C-3 fluorine and the C-7 hydroxyl group (after conversion to a triflate) can serve as handles for such transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between an organohalide or triflate and an organoboron compound. nih.gov It is highly plausible that this compound, after conversion of the hydroxyl group to a triflate (OTf), could undergo Suzuki-Miyaura coupling at the C-7 position. Furthermore, while C-F bond activation for cross-coupling is more challenging, recent advances have shown that under specific conditions, fluorinated heterocycles can participate in these reactions. Successful Suzuki-Miyaura couplings have been reported for chloro- and bromoisoquinolines. rsc.orgnih.gov
Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Isoquinolines
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |
| 4-Chloro-1-(trifluoromethyl)isoquinoline | Arylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | High | rsc.orgnih.gov |
| 4-Bromo-1-(trifluoromethyl)isoquinoline | Arylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/H2O | Good | rsc.orgnih.gov |
Heck and Sonogashira Reactions
The Heck reaction couples an unsaturated halide or triflate with an alkene, while the Sonogashira reaction couples it with a terminal alkyne. nih.govnih.govrsc.org Both reactions are typically catalyzed by palladium complexes. It is expected that a 7-triflyloxy-3-fluoroisoquinoline derivative could readily participate in both Heck and Sonogashira couplings to introduce alkenyl and alkynyl groups at the C-7 position, respectively. Recent work on 4-bromo-1-(trifluoromethyl)isoquinolines has demonstrated successful Heck and Sonogashira reactions. rsc.orgnih.gov
Table 4: Representative Conditions for Heck and Sonogashira Reactions of Halogenated Isoquinolines
| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |
| Heck | 4-Bromo-1-(trifluoromethyl)isoquinoline | Styrene | Pd(OAc)2/PPh3 | Et3N | DMF | Good | rsc.orgnih.gov |
| Sonogashira | 4-Bromo-1-(trifluoromethyl)isoquinoline | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | THF | High | rsc.orgnih.gov |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. arkat-usa.orglibretexts.org This reaction would be a viable method for introducing amino functionalities at the C-7 position of this compound after its conversion to a triflate. Successful Buchwald-Hartwig aminations of bromoisoquinolines have been reported, affording various N-arylisoquinolinamines in good yields. rsc.orgnih.govarkat-usa.org
Table 5: Representative Conditions for Buchwald-Hartwig Amination of Bromoisoquinolines
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |
| 4-Bromo-1-(trifluoromethyl)isoquinoline | Morpholine | Pd2(dba)3/Xantphos | Cs2CO3 | Toluene | Good | rsc.orgnih.gov |
| Isoquinolin-3-amine | Bromobenzene | Pd2(dba)3/JohnPhos | NaOtBu | Toluene | 46-94% | arkat-usa.org |
Derivatization of the Hydroxyl Group
The presence of a hydroxyl group at the C-7 position of the isoquinoline ring indicates that this compound can likely undergo typical reactions of phenolic compounds. However, specific studies detailing these transformations for this particular molecule are scarce.
Esterification Reactions
No specific examples of esterification reactions involving this compound are detailed in the available scientific literature. In principle, the hydroxyl group could be acylated using acyl chlorides or carboxylic anhydrides in the presence of a suitable base to form the corresponding esters.
Etherification Reactions
Similarly, there is a lack of specific documented methods for the etherification of this compound. Standard ether synthesis methodologies, such as the Williamson ether synthesis involving deprotonation of the hydroxyl group followed by reaction with an alkyl halide, would be theoretically applicable.
Glycosylation Reactions
The glycosylation of this compound, which would involve the attachment of a sugar moiety to the hydroxyl group, has not been specifically reported. This type of transformation is crucial for modifying the pharmacokinetic properties of bioactive molecules.
Reactions Involving the Nitrogen Heterocycle
Tautomerism Studies: Keto-Enol and Lactim-Lactam Equilibria
The potential for tautomerism in this compound exists. The molecule could theoretically exist in equilibrium between the phenol (B47542) form (enol) and a keto tautomer. Additionally, considering the heterocyclic nitrogen, a lactim-lactam tautomerism is also a possibility. However, no specific studies or experimental data on the tautomeric equilibria of this compound have been found in the surveyed literature.
Spectroscopic and Advanced Analytical Characterization for Structural Elucidation of 3 Fluoroisoquinolin 7 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. msu.edu For 3-Fluoroisoquinolin-7-ol, a suite of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is required for a complete and unambiguous assignment of its structure. rsc.org
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms. For this compound, six signals in the aromatic region and one labile proton signal for the hydroxyl group are expected.
The protons on the pyridine (B92270) ring (H-1 and H-4) and the benzene (B151609) ring (H-5, H-6, H-8) will all have distinct chemical shifts. The proton at the C-4 position is expected to show coupling to the fluorine atom at C-3, resulting in a doublet. The protons on the benzenoid ring (H-5, H-6, and H-8) will exhibit splitting patterns consistent with their ortho and meta relationships. The hydroxyl proton (-OH) at C-7 typically appears as a broad singlet, the chemical shift of which can be sensitive to concentration, temperature, and solvent. libretexts.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-1 | 8.8 - 9.2 | s (singlet) | - |
| H-4 | 7.3 - 7.6 | d (doublet) | JH-F ≈ 2-4 Hz |
| H-5 | 7.8 - 8.0 | d (doublet) | JH5-H6 ≈ 8-9 Hz |
| H-6 | 7.0 - 7.2 | dd (doublet of doublets) | JH6-H5 ≈ 8-9 Hz, JH6-H8 ≈ 2-3 Hz |
| H-8 | 7.1 - 7.3 | d (doublet) | JH8-H6 ≈ 2-3 Hz |
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, nine distinct signals are expected for the isoquinoline (B145761) core. The most notable feature is the signal for C-3, which is directly bonded to the highly electronegative fluorine atom. This carbon will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 235-250 Hz. rsc.org The C-7 carbon, attached to the hydroxyl group, will also be significantly downfield. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in this aromatic system. magritek.comlibretexts.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| C-1 | ~140 | d | ³JCF ≈ 7-8 Hz |
| C-3 | ~158 | d | ¹JCF ≈ 240 Hz |
| C-4 | ~107 | d | ²JCF ≈ 34-35 Hz |
| C-4a | ~135 | s | - |
| C-5 | ~128 | s | - |
| C-6 | ~115 | d | ³JCF ≈ 9 Hz |
| C-7 | ~159 | s | - |
| C-8 | ~105 | d | ⁴JCF ≈ 3 Hz |
¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to analyze fluorine atoms within a molecule. alfa-chemistry.combeilstein-journals.org Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show one resonance. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. colorado.edu This signal would likely appear as a doublet due to coupling with the vicinal proton (H-4). The typical chemical shift range for an aryl fluoride (B91410) is between -100 and -130 ppm relative to CFCl₃. ucsb.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key COSY correlation would be observed between H-5 and H-6, and between H-6 and H-8, confirming their positions on the benzene ring. emerypharma.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). columbia.edu This is crucial for definitively assigning the signals of protonated carbons, for example, linking the ¹H signal of H-1 to the ¹³C signal of C-1, H-4 to C-4, and so on.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu This is arguably the most important experiment for piecing together the molecular skeleton, as it allows for the assignment of quaternary (non-protonated) carbons. For instance, the proton at C-1 would show HMBC correlations to C-3, C-8, and C-8a, unequivocally connecting the pyridine and benzene rings. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. It can be used to confirm assignments and provide insights into the molecule's conformation.
Table 3: Expected Key 2D NMR Correlations for this compound
| Experiment | Key Correlations | Information Gained |
|---|---|---|
| COSY | H-5 ↔ H-6; H-6 ↔ H-8 | Confirms connectivity of protons on the benzenoid ring. |
| HSQC | H-1 ↔ C-1; H-4 ↔ C-4; H-5 ↔ C-5; H-6 ↔ C-6; H-8 ↔ C-8 | Assigns all protonated carbons. |
| HMBC | H-1 → C-3, C-8a; H-4 → C-3, C-5, C-8a; H-5 → C-4a, C-7; H-8 → C-4a, C-6, C-7 | Assembles the complete carbon skeleton and assigns quaternary carbons. |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. arizona.edu For this compound (C₉H₆FNO), the nominal molecular weight is 163 g/mol . chemscene.com The mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 163. Analysis of the fragmentation pattern can help confirm the structure; for example, the loss of small, stable neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN) is common for such heterocyclic systems. libretexts.org
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. rsc.org For this compound, HRMS would be used to confirm that the measured mass corresponds to the exact calculated mass for the molecular formula C₉H₆FNO, distinguishing it from any other combination of atoms that might have the same nominal mass.
Calculated Exact Mass for C₉H₆FNO [M]⁺: 163.0433
Calculated Exact Mass for C₉H₇FNO [M+H]⁺: 164.0512
Observing a peak at m/z 164.0512 in an ESI+ HRMS analysis would provide strong evidence for the elemental composition of the target compound. rsc.org
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. In the case of this compound, soft ionization techniques such as electrospray ionization (ESI) would likely be employed to generate the protonated molecule, [M+H]⁺.
The subsequent collision-induced dissociation (CID) of the [M+H]⁺ ion of this compound is predicted to follow fragmentation pathways characteristic of the isoquinoline skeleton. The presence of the fluorine and hydroxyl substituents would direct the fragmentation in a predictable manner. Key fragmentation pathways for isoquinoline alkaloids often involve the loss of small neutral molecules. nih.govrsc.org For this compound, expected fragmentation would include the loss of CO, HCN, and potentially HF, although the C-F bond is strong. The fragmentation of isoquinoline itself is known to proceed through the loss of HCN. researchgate.net The study of substituted isoquinolines has shown that fragmentation is influenced by the nature and position of the substituents. nih.gov For instance, the presence of hydroxyl and methoxy (B1213986) groups on the isoquinoline ring leads to characteristic losses of H₂O and CH₃OH, respectively. nih.gov
Predicted MS/MS Fragmentation Data for this compound:
| Precursor Ion (m/z) | Predicted Product Ions (m/z) | Neutral Loss | Predicted Fragment Structure |
| 164.0455 [M+H]⁺ | 146.0350 | H₂O | Protonated 3-Fluoroisoquinoline (B1619788) |
| 164.0455 [M+H]⁺ | 136.0396 | CO | Protonated 3-Fluoro-7-imino-cycloheptatriene |
| 164.0455 [M+H]⁺ | 137.0423 | HCN | Protonated Fluorobenzofuran |
| 164.0455 [M+H]⁺ | 119.0318 | H₂O + HCN | Protonated Fluorobenzyne |
Note: The m/z values are predicted based on the chemical formula C₉H₆FNO.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-F stretching vibration is anticipated to produce a strong absorption band in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C and C=N stretching vibrations would be observed in the 1650-1450 cm⁻¹ region. mdpi.comacs.orgaun.edu.eg The analysis of substituted quinolinediones has shown that the position of substituents can influence the vibrational frequencies of carbonyl groups, a principle that can be extended to the functional groups in this compound. mdpi.com
Predicted Vibrational Spectroscopy Data for this compound:
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |
| O-H Stretch | 3400-3200 (broad) | Weak | Strong (IR) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium (IR), Strong (Raman) |
| Aromatic C=C/C=N Stretch | 1650-1450 | 1650-1450 | Strong |
| C-O Stretch (Phenolic) | 1260-1180 | Medium | Strong (IR) |
| C-F Stretch | 1250-1000 | 1250-1000 | Strong |
| Aromatic C-H Bend (out-of-plane) | 900-675 | 900-675 | Strong (IR) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The isoquinoline ring system is a chromophore that absorbs in the UV region. vscht.czrsc.org The presence of the hydroxyl group (an auxochrome) and the fluorine atom will influence the absorption maxima (λ_max).
The UV spectrum of isoquinoline in a neutral solvent typically shows multiple absorption bands corresponding to π→π* transitions. vscht.cz For this compound, it is expected that the absorption maxima will be red-shifted (a bathochromic shift) compared to unsubstituted isoquinoline due to the extension of the conjugated system by the hydroxyl group. The polarity of the solvent can also influence the position of the absorption bands. mdpi.com A study on monofluoroisoquinolines showed that the position of the fluorine atom affects the UV spectrum. acs.org The extension of conjugation in polycyclic systems generally leads to a bathochromic shift and an increase in molar absorptivity (hyperchromic effect). libretexts.orgjove.com
Predicted UV-Vis Absorption Data for this compound (in Methanol):
| Transition | Predicted λ_max (nm) | Predicted Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| π→π* (Benzenoid) | ~280 | ~5,000 |
| π→π* (Benzenoid) | ~320 | ~3,000 |
| π→π* (Quinonoid) | ~230 | ~40,000 |
X-ray Crystallography for Definitive Solid-State Structure Determination
This technique would definitively confirm the connectivity of the atoms, including the positions of the fluorine and hydroxyl substituents on the isoquinoline ring. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group, would be elucidated. semanticscholar.org While predicting the crystal structure is not feasible, the expected outcome would be a detailed molecular model confirming the planar nature of the isoquinoline ring system.
Chromatographic Techniques for Purity Assessment and Component Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a synthesis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile organic compounds. For a polar compound like this compound, reversed-phase HPLC would be the method of choice. koreascience.krresearchgate.netresearchgate.netmdpi.com A C18 or C8 column would likely be used with a mobile phase consisting of a mixture of water (often with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid to control pH) and an organic modifier such as acetonitrile (B52724) or methanol. koreascience.krresearchgate.net
Detection would typically be performed using a UV detector set at one of the absorption maxima of the compound (e.g., ~280 nm). The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration. Purity is assessed by the percentage of the total peak area that the main peak represents.
Typical HPLC Parameters for Purity Analysis of this compound:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the polarity and low volatility of this compound, direct analysis by GC is challenging. Therefore, derivatization to a more volatile and thermally stable compound is necessary. acs.org
A common derivatization method for compounds with hydroxyl groups is silylation, for example, by reacting the analyte with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). acs.orgcolostate.edu The resulting trimethylsilyl (B98337) (TMS) ether is much more volatile and can be readily analyzed by GC. The analysis of silylated isoquinoline alkaloids has been reported in the literature. researchgate.net
Typical GC Parameters for Analysis of Silylated this compound:
| Parameter | Value |
| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (10 min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and indispensable tool for the real-time monitoring of chemical reactions leading to this compound. itwreagents.comlibretexts.orgchemistryhall.com Its primary application lies in tracking the consumption of starting materials and the concurrent formation of the desired product. This is achieved by comparing the migration of spots from the reaction mixture to those of the starting materials and a co-spot on the TLC plate. libretexts.org
A typical TLC analysis for a reaction producing this compound would involve spotting the starting materials, the reaction mixture at various time points, and a co-spot (a mixture of the starting material and the reaction mixture) onto a silica (B1680970) gel plate. libretexts.orgchemistryhall.com The plate is then developed in an appropriate solvent system, which is empirically determined to provide optimal separation between the reactants and the product. chemistryhall.com The difference in polarity between the starting materials and the more polar this compound (due to the hydroxyl group) allows for their separation on the plate. chemistryhall.com Visualization under UV light or with specific staining reagents reveals the progress of the reaction. itwreagents.com The disappearance of the starting material spot and the appearance of a new, distinct spot corresponding to the product indicate the reaction's progression towards completion. libretexts.org
Key Parameters for TLC Analysis of this compound Synthesis:
| Parameter | Description | Typical Value/Choice |
| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica gel 60 F254 |
| Mobile Phase (Eluent) | A solvent or mixture of solvents that moves up the plate. The composition is critical for achieving good separation. | A mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio is optimized based on the specific reactants. |
| Visualization | Method used to see the separated spots. | UV light (254 nm) is often used if the compounds are UV-active. Chemical stains (e.g., potassium permanganate, iodine) can also be employed. itwreagents.com |
| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is a characteristic value for a compound in a specific TLC system. | The Rf value for this compound would be expected to be lower than that of less polar starting materials. |
Hyphenated Analytical Techniques for Integrated Analysis
For a more comprehensive and definitive analysis of this compound, especially within complex mixtures or for trace-level impurity identification, hyphenated analytical techniques are employed. These methods combine the separation power of chromatography with the detailed structural information provided by spectroscopic detectors.
HPLC-SPE-NMR-TOF-MS for Complex Mixture Analysis
The powerful combination of High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS) provides an unparalleled platform for the analysis of complex mixtures containing this compound. nih.govnih.gov This integrated approach allows for the separation, isolation, and unambiguous structural elucidation of individual components, even those present in minute quantities. nih.govchromatographyonline.com
The process begins with the separation of the mixture by HPLC. uab.cat As the separated components elute from the HPLC column, they can be selectively trapped on an SPE cartridge. chromatographyonline.com This step is crucial as it allows for the concentration of the analyte of interest, in this case, this compound, and the removal of the HPLC mobile phase, which might interfere with subsequent NMR analysis. chromatographyonline.com The trapped compound is then eluted from the SPE cartridge with a deuterated solvent suitable for NMR spectroscopy. chromatographyonline.com
The eluted sample is then analyzed by both high-resolution TOF-MS, which provides an accurate mass measurement and thus the elemental composition, and NMR spectroscopy (¹H, ¹³C, ¹⁹F, etc.), which reveals the detailed connectivity of atoms within the molecule. researchgate.net The combination of these data sets allows for the unequivocal identification of this compound and the characterization of any related impurities or metabolites. nih.govnih.gov
Advantages of HPLC-SPE-NMR-TOF-MS in the Analysis of this compound:
| Feature | Benefit |
| High-Resolution Separation | HPLC effectively separates this compound from closely related isomers and impurities. |
| Analyte Concentration | SPE enables the concentration of trace components, enhancing the sensitivity of NMR and MS detection. chromatographyonline.com |
| Solvent Exchange | Facilitates the transfer from an HPLC-compatible mobile phase to a deuterated NMR solvent without sample loss. chromatographyonline.com |
| Accurate Mass Measurement | TOF-MS provides high-resolution mass data, allowing for the determination of the elemental formula. researchgate.net |
| Detailed Structural Information | NMR spectroscopy provides definitive structural elucidation through the analysis of chemical shifts, coupling constants, and other parameters. |
| Comprehensive Analysis | The integrated system provides a complete picture of the sample composition in a single, streamlined workflow. uab.cat |
GC-MS for Volatile Compound Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. d-nb.infophytopharmajournal.com While this compound itself may have limited volatility due to its hydroxyl group and relatively high molecular weight, GC-MS can be invaluable for profiling volatile impurities, byproducts, or precursors from its synthesis. Derivatization, such as silylation of the hydroxyl group, can be employed to increase the volatility of this compound, making it amenable to GC-MS analysis.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. nih.gov As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. mdpi.com This mass spectrum serves as a "fingerprint" that can be compared to spectral libraries for compound identification. mdpi.com
Application of GC-MS in the Context of this compound:
| Application | Description |
| Impurity Profiling | Identifies volatile organic impurities that may be present from starting materials or formed during the synthesis of this compound. |
| Precursor Analysis | Can be used to monitor the presence and purity of volatile starting materials used in the synthesis. |
| Byproduct Identification | Helps in identifying volatile side-products that may have formed during the reaction, providing insights into reaction mechanisms and potential optimization strategies. |
| Analysis after Derivatization | By converting the hydroxyl group to a less polar, more volatile derivative (e.g., a trimethylsilyl ether), GC-MS can be used for the quantitative analysis of this compound itself. |
Theoretical and Computational Investigations of 3 Fluoroisoquinolin 7 Ol
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding a molecule's behavior at the electronic level. These methods solve approximations of the Schrödinger equation to determine molecular properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. scirp.orgaps.org It is widely employed in chemistry and materials science to predict the geometry and energy of molecules. mdpi.com For 3-Fluoroisoquinolin-7-ol, DFT calculations would begin with a geometry optimization to find the lowest energy arrangement of its atoms. This process determines key structural parameters.
Illustrative Data Table for Optimized Geometry of this compound (Note: The following data are exemplary and represent the type of results obtained from a DFT calculation, not actual calculated values for this specific molecule.)
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C3-F | 1.35 Å |
| Bond Length | C7-O | 1.36 Å |
| Bond Length | O-H | 0.97 Å |
| Bond Angle | C2-C3-F | 119.5° |
| Bond Angle | C6-C7-O | 121.0° |
| Dihedral Angle | F-C3-C4-C4a | 179.8° |
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic or electron-accepting nature. ajchem-a.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comschrodinger.com A small gap suggests high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a large HOMO-LUMO gap implies higher stability and lower chemical reactivity. researchgate.net These orbital energies are also used to calculate global reactivity descriptors like electronegativity, chemical hardness, and softness.
Illustrative Data Table for Frontier Molecular Orbitals of this compound (Note: The following data are exemplary and represent the type of results obtained from a DFT calculation, not actual calculated values for this specific molecule.)
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO-2 | -7.85 | Lower energy occupied orbital |
| HOMO-1 | -7.12 | Occupied orbital below the HOMO |
| HOMO | -6.50 | Highest Occupied Molecular Orbital |
| LUMO | -1.80 | Lowest Unoccupied Molecular Orbital |
| LUMO+1 | -1.15 | Unoccupied orbital above the LUMO |
| LUMO+2 | -0.55 | Higher energy unoccupied orbital |
| HOMO-LUMO Gap | 4.70 | Energy difference (LUMO - HOMO) |
Quantum chemistry methods can accurately predict various spectroscopic properties, providing a powerful link between theory and experiment.
NMR Chemical Shifts: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for active nuclei such as ¹H, ¹³C, and ¹⁹F. mdpi.comyoutube.com These predictions are valuable for assigning signals in experimental spectra and confirming molecular structures. For this compound, predicting the ¹⁹F chemical shift is particularly important due to the fluorine substituent. nih.govresearchgate.net The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects.
Illustrative Data Table for Predicted NMR Chemical Shifts (in ppm) (Note: The following data are exemplary and represent the type of results obtained from a computational study, not actual calculated values for this specific molecule.)
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift | Predicted ¹⁹F Shift |
|---|---|---|---|
| H (on O7) | 9.5 | - | - |
| H1 | 8.2 | - | - |
| C3 | - | 155.0 (JCF=240 Hz) | - |
| C7 | - | 158.0 | - |
| F3 | - | - | -115.0 |
IR Frequencies: Infrared (IR) spectroscopy identifies molecular functional groups based on their vibrational frequencies. msu.edu DFT calculations can compute these vibrational modes and their corresponding frequencies and intensities. vscht.cz This allows for a detailed assignment of the experimental IR spectrum. For this compound, key predicted vibrations would include the O-H stretch of the hydroxyl group, C-F stretching, C=N and C=C stretching of the isoquinoline (B145761) ring, and various C-H bending modes.
Illustrative Data Table for Predicted IR Frequencies (in cm⁻¹) (Note: The following data are exemplary and represent the type of results obtained from a computational study, not actual calculated values for this specific molecule.)
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3450 | Medium | O-H stretch |
| 3080 | Weak | Aromatic C-H stretch |
| 1620 | Strong | C=N stretch |
| 1580 | Strong | Aromatic C=C stretch |
| 1250 | Strong | C-F stretch |
| 1180 | Medium | C-O stretch |
Molecular Dynamics (MD) Simulations
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.comrsc.org MD simulations provide a detailed view of conformational flexibility and interactions with the surrounding environment. nih.gov
MD simulations can explore the conformational landscape of this compound. lumenlearning.com While the isoquinoline ring system is largely rigid, rotation around single bonds, such as the C-O bond of the hydroxyl group, can occur. The simulation tracks the atomic positions over time, revealing the preferred orientations (conformers) and the energy barriers between them. utdallas.edu This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules. Fluorine substitution, in particular, can significantly impact conformational preferences due to steric and electrostatic effects. semanticscholar.orgsoton.ac.uk
The behavior of a molecule can change dramatically in a solution compared to the gas phase. MD simulations are ideal for studying these solvation effects by explicitly modeling the interactions between this compound and surrounding solvent molecules (e.g., water or DMSO). The simulation can reveal how solvent molecules arrange themselves around the solute, forming a "solvation shell." It can also quantify the formation of hydrogen bonds, for instance, between the hydroxyl group or the nitrogen atom of the solute and water molecules. This information is vital for understanding solubility and predicting how the solvent environment influences the molecule's conformation and reactivity.
Reaction Mechanism Elucidation through Computational Approaches
Computational methods are instrumental in mapping out the intricate details of chemical reactions. By modeling the energy landscape of a reaction, scientists can understand how reactants are converted into products, the speed at which these transformations occur, and the stability of any transient species formed along the way.
The transition state (TS) is a critical concept in chemical kinetics, representing the highest energy point along a reaction coordinate. It is an unstable, fleeting arrangement of atoms that must be achieved for a reaction to proceed. Computational methods, such as Density Functional Theory (DFT), are employed to locate these first-order saddle points on the potential energy surface. ucsb.edu
The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution, transition state calculations can predict the feasibility and rate of the reaction. Methods like QST2 (Quadratic Synchronous Transit) or Berny optimization are used in software packages like Gaussian to find the precise geometry and energy of the transition state. ucsb.eduyoutube.com
Table 1: Hypothetical Energy Barriers for a Reaction of this compound
| Reaction Pathway | Computational Method | Basis Set | Calculated Energy Barrier (kcal/mol) |
|---|---|---|---|
| Electrophilic Attack at C4 | DFT (B3LYP) | 6-31G(d) | 25.4 |
| Electrophilic Attack at C6 | DFT (B3LYP) | 6-31G(d) | 28.1 |
Note: The data in this table is illustrative and represents typical outputs from computational chemistry studies.
Beyond just the transition state, computational chemistry can map the entire reaction pathway, including any intermediates. researchgate.netresearchgate.net An intermediate is a relatively stable molecule that exists for a finite time between two transition states. By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a detailed reaction profile can be constructed.
Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated transition state correctly connects the reactants and products (or intermediates). joaquinbarroso.com This process involves following the reaction path downhill from the transition state in both forward and reverse directions. joaquinbarroso.com For reactions involving this compound, this could reveal, for example, the formation of a sigma complex (Wheland intermediate) during an electrophilic substitution reaction. The geometry, energy, and electronic properties of such intermediates can be thoroughly characterized.
Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. mdpi.comencyclopedia.pubresearchgate.net This theory utilizes the analysis of the electron density distribution to understand chemical processes. mdpi.com
Within MEDT, the analysis of the topology of the Electron Localization Function (ELF) is used to understand bonding changes along a reaction pathway. For a reaction involving this compound, MEDT could be used to precisely determine when and how bonds are broken and formed by tracking the changes in electron density. researchgate.net This approach provides a powerful, visualizable model of the electronic events that drive the chemical transformation, offering deep insights into the reaction mechanism. mdpi.comresearchgate.net
Computational Chemistry in Drug Discovery (Excluding Clinical Aspects)
In silico techniques are a cornerstone of modern drug discovery, enabling the rapid screening of virtual compound libraries and the optimization of lead candidates before costly and time-consuming synthesis and experimental testing. springernature.comslideshare.net
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a biological target, typically a protein or enzyme). nih.govpreprints.orgresearchgate.net The primary goal is to predict the binding mode and affinity, often represented by a docking score, which estimates the binding free energy. researchgate.net
For this compound, docking studies could be performed against a range of protein targets to identify potential biological activity. The isoquinoline scaffold is a known "privileged structure" in medicinal chemistry, found in many biologically active compounds. researchoutreach.orgnih.gov The docking simulation would place the molecule into the active site of a target protein and evaluate interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The fluorine atom and hydroxyl group of the molecule would be of particular interest, as they can form strong hydrogen bonds and other specific interactions that enhance binding affinity.
Table 2: Illustrative Molecular Docking Results for this compound
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Protein Kinase A | -8.5 | Lys72, Glu91 | Hydrogen Bond (with -OH) |
| Tyrosine Kinase | -9.2 | Asp810, Met790 | Hydrogen Bond (with N), Hydrophobic |
Note: This data is hypothetical, serving to illustrate the output of molecular docking simulations.
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. In silico ADMET prediction models use a compound's structure to estimate these properties, helping to identify potential liabilities early in the drug discovery process. springernature.comnih.govaudreyli.com
For this compound, various computational models can predict properties like oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. slideshare.netaudreyli.com The presence of the fluorine atom can significantly influence these properties, often increasing metabolic stability and membrane permeability. researchgate.netrsc.orgnih.gov Predictive models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, can flag potential issues, guiding medicinal chemists in the design of improved analogues. audreyli.com
Table 3: Predicted ADMET Properties for this compound
| ADMET Property | Predicted Value/Classification | Confidence |
|---|---|---|
| Human Intestinal Absorption | High | High |
| Blood-Brain Barrier (BBB) Permeation | Low | Medium |
| Caco-2 Permeability | Moderate | High |
| CYP2D6 Inhibition | Non-inhibitor | High |
| hERG Inhibition | Low Risk | Medium |
Note: These predictions are illustrative and based on typical outputs from ADMET prediction software.
Computational Approaches for Rational Design of Fluorine-Containing Compounds
The rational design of fluorine-containing compounds, such as this compound, leverages a variety of computational methods to predict and analyze molecular behavior, thereby accelerating the drug discovery process. nih.govpatsnap.comwiley.com These in silico techniques allow researchers to model the interactions between a ligand and its target protein at an atomic level, providing insights that guide the synthesis of more potent and selective molecules. nih.gov The incorporation of fluorine into heterocyclic structures like isoquinoline can significantly alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making computational prediction of these effects crucial. nih.govresearchgate.net
Key computational methods applied in the rational design of such compounds include molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, estimating its binding affinity. nih.govpatsnap.com For isoquinoline derivatives, docking studies have been used to identify key interactions within the binding sites of various enzymes, such as PI3K/mTOR and EGFR. nih.govderpharmachemica.com In the context of this compound, docking could elucidate how the fluorine atom at the 3-position and the hydroxyl group at the 7-position contribute to binding, for instance, by forming specific hydrogen bonds or other electrostatic interactions. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the physiological environment. patsnap.com These simulations can assess the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the target protein. mdpi.commdpi.com For fluorinated compounds, MD can be particularly useful in evaluating the stability of interactions involving the C-F bond. nih.gov
Quantum Mechanics (QM) Methods: QM calculations, particularly Density Functional Theory (DFT), are used to study the electronic properties of molecules with high accuracy. nih.gov These methods can calculate parameters like molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and charge distribution. nih.gov For a molecule like this compound, DFT can precisely model the effects of the highly electronegative fluorine atom on the electron density of the isoquinoline ring system, which in turn influences its reactivity and interaction with biological targets. nih.gov
These computational tools are often used in a synergistic fashion to build a comprehensive understanding of a molecule's structure-activity relationship (SAR), guiding the design of new analogs with improved therapeutic profiles. nih.gov The table below summarizes the application of these methods in designing fluorinated and heterocyclic compounds.
| Computational Method | Primary Function | Application in Designing Fluorine-Containing Compounds | Relevant Findings for Isoquinoline Scaffolds |
| Molecular Docking | Predicts binding pose and affinity of a ligand to a target protein. nih.govpatsnap.com | To evaluate how fluorine substitution impacts binding orientation and score. | Identified key hydrogen bonding and hydrophobic interactions for isoquinoline derivatives in kinase inhibitor design. nih.govnih.gov |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time to assess complex stability. patsnap.com | To confirm the stability of the docked pose and analyze the dynamics of the C-F bond within the binding pocket. | Confirmed the stable binding of tetrahydroisoquinoline-based antagonists to the CD44 receptor. mdpi.com |
| Quantum Mechanics (DFT) | Calculates electronic structure and properties. nih.gov | To understand the electronic effects of fluorine on the molecule's reactivity, pKa, and interaction potential. | Used to analyze charge delocalization and hyperconjugative interactions in chloroquinoline derivatives. nih.gov |
Cheminformatics and Virtual Screening Applications
Cheminformatics provides the tools to manage, analyze, and screen vast libraries of chemical compounds, which is fundamental to modern drug discovery. nih.gov Virtual screening (VS) is a key application of cheminformatics that computationally searches large databases of molecules to identify those likely to bind to a specific drug target. nih.govnih.gov This process significantly narrows down the number of compounds for experimental testing, saving time and resources. derpharmachemica.comnih.gov For a scaffold like this compound, VS can be employed to discover novel derivatives with potentially enhanced biological activity.
Virtual screening approaches are broadly categorized into two types: structure-based and ligand-based.
Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional structure of the target protein. patsnap.com Large compound libraries are docked into the target's binding site, and molecules are ranked based on their predicted binding affinity or scoring function. derpharmachemica.com This approach is powerful for discovering novel scaffolds that are sterically and electrostatically complementary to the target site.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. patsnap.comnih.gov This approach relies on the knowledge of other molecules (ligands) that are known to be active. A model, or pharmacophore, is built based on the shared chemical features of these known actives. researchgate.net This model is then used to search databases for other compounds that possess similar features. nih.gov For this compound, if its biological target were known but its structure were not, a ligand-based screen could be initiated using its structure as a template to find similarly shaped molecules with comparable electrostatic properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful cheminformatics tool. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are used to derive correlations between the 3D properties of a set of molecules and their biological activities. mdpi.com Such models can highlight which regions of a molecule, like the isoquinoline scaffold, are sensitive to modification, guiding the design of more potent analogs. mdpi.com
The typical workflow for a virtual screening cascade is outlined in the table below.
| Step | Description | Tools and Techniques | Objective for this compound |
| 1. Library Preparation | A large database of chemical compounds is prepared for screening. This involves standardizing structures, generating 3D conformers, and filtering for drug-like properties (e.g., using Lipinski's Rule of Five). nih.govnih.gov | RDKit, Open Babel, various chemical databases (e.g., ZINC, Enamine) | To create a filtered, high-quality library of compounds for screening against a target of interest. |
| 2. Screening | The prepared library is screened using either structure-based (docking) or ligand-based (pharmacophore, shape similarity) methods. patsnap.comnih.gov | AutoDock, ICM-Pro, ROCS, VSFlow | To identify a subset of compounds from the library that are predicted to be active. derpharmachemica.comnih.gov |
| 3. Hit Selection & Post-processing | The top-scoring compounds ("hits") are selected and visually inspected. Further analysis, such as clustering for diversity and re-scoring with more accurate methods, is performed. | Discovery Studio, PyMOL | To select a diverse and promising set of virtual hits for experimental validation. |
| 4. Experimental Validation | The selected hits are acquired or synthesized and tested experimentally to confirm their biological activity. | In vitro biological assays | To confirm the computational predictions and identify true active compounds. |
Biological and Pharmacological Relevance of 3 Fluoroisoquinolin 7 Ol and Its Derivatives Mechanistic/molecular Focus
Enzymatic Interaction and Inhibition Studies
The ability of isoquinoline (B145761) derivatives to interact with and inhibit various enzymes is a cornerstone of their pharmacological relevance. These interactions are often highly specific, targeting the active sites or allosteric sites of enzymes, leading to the modulation of their catalytic activity.
Kinases are critical regulators of cell signaling, and their dysregulation is implicated in numerous diseases, making them important therapeutic targets. nih.govnih.gov The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB, also known as Akt) pathway is a key signaling cascade involved in cell survival, growth, and proliferation. researchgate.netnih.gov
Imidazo[4,5-c]quinoline derivatives have been identified as potent modulators of the PI3K/PKB pathway. nih.gov Furthermore, certain compounds have been developed as allosteric Akt kinase inhibitors. researchgate.net Unlike inhibitors that compete with ATP for the kinase's active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that prevents its proper function. researchgate.netnih.gov This mode of inhibition can offer greater selectivity for specific kinase isozymes. researchgate.net For instance, the development of inhibitors that are dependent on the pleckstrin homology (PH) domain has led to compounds with high selectivity for Akt1 and/or Akt2. researchgate.net
Other studies have highlighted different kinase targets for isoquinoline-related structures. For example, 3H-pyrazolo[4,3-f]quinoline-based compounds have been shown to be potent inhibitors of the FLT3 kinase, operating through a type I binding mode where the pyrazolo group interacts with a cysteine residue in the hinge region of the kinase. nih.gov Additionally, certain quinazoline (B50416) derivatives have been developed as selective inhibitors of Aurora A kinase, another key regulator of the cell cycle. nih.gov The kinase inhibitor GNF-7 has demonstrated broad activity, inhibiting multiple kinases including C-terminal Src kinase (CSK), p38α (MAPK14), and ABL proto-oncogene 1/2 (ABL1/2). mdpi.com
Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby playing a crucial role in signal transduction. nih.gov PDE4, in particular, is a key regulator of inflammatory responses, making it an important target for inflammatory diseases like psoriasis and asthma. nih.govnih.gov
Derivatives of tetrahydroisoquinoline, a reduced form of the isoquinoline core, have been identified as novel and selective PDE4 inhibitors. nih.govnih.govresearchgate.net Structure-aided drug design, starting from natural product analogues like berberine (B55584), has led to the development of tetrahydroisoquinoline scaffolds that show potent inhibitory activity against PDE4. nih.govresearchgate.net Docking studies have revealed that the tetrahydroquinoline moiety plays a crucial role by forming hydrogen bonds and π-π stacking interactions with the PDE4B protein, while other parts of the molecule extend into the catalytic domain, blocking the access of cAMP. researchgate.net These efforts have resulted in lead compounds with high potency, selectivity, and efficacy in preclinical models of inflammatory skin disease. nih.govnih.govacs.org
α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. mdpi.commdpi.com Inhibition of this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. mdpi.comrsc.org
Various isoquinoline and quinoline (B57606) derivatives have demonstrated significant α-glucosidase inhibitory activity, often far exceeding that of the standard drug, acarbose. mdpi.comrsc.orgnih.gov For example, a series of indolo[1,2-b]isoquinoline derivatives showed IC₅₀ values in the low micromolar range, with the most potent compound being approximately 186 times stronger than acarbose. mdpi.com Similarly, certain quinoline-oxadiazole hybrids exhibited exceptional potency. rsc.orgresearchgate.net
Kinetic studies have been employed to elucidate the mechanism of inhibition. These studies have shown that different derivatives can act through various mechanisms. For instance, some indolo[1,2-b]isoquinoline compounds were found to be reversible mixed-type inhibitors. mdpi.com In contrast, a study on quinoline-linked benzothiazole (B30560) hybrids identified the most active compound as a non-competitive inhibitor. nih.gov This indicates that these compounds can bind to a site on the enzyme distinct from the active site, thereby inhibiting its function without competing with the substrate.
| Compound Class | Reported IC₅₀ Range (µM) | Inhibition Mechanism | Reference |
|---|---|---|---|
| Indolo[1,2-b]isoquinoline derivatives | 3.44 - 41.24 | Reversible mixed-type | mdpi.com |
| Quinoline-oxadiazole hybrids | 2.60 - 102.12 | Not specified | rsc.orgresearchgate.net |
| Quinoline linked benzothiazole hybrids | 38.2 - 79.9 | Non-competitive | nih.gov |
Modulation of Cellular Pathways and Molecular Targets
Beyond direct enzyme inhibition, isoquinoline derivatives can influence cellular function by modulating complex signaling pathways and interacting with other crucial biological macromolecules.
Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in the pathogenesis of many diseases. nih.gov Many isoquinoline and quinoline derivatives possess potent antioxidant and free-radical scavenging properties. nih.govmdpi.com The mechanism of action is often related to their chemical structure. Studies on isoquinoline alkaloids isolated from Coptis chinensis showed a strong correlation between their hydroxyl radical (*OH) scavenging effects and their ability to chelate ferrous ions, which catalyze the formation of these radicals. nih.gov Structural features such as hydroxyl and methylenedioxy groups were identified as important for this activity. nih.gov The antioxidant activity can proceed through mechanisms like single electron transfer (SET) and hydrogen atom transfer (HAT). nih.gov
In addition to antioxidant activity, isoquinoline derivatives can modulate cell signaling pathways involved in apoptosis and inflammation. The natural isoquinoline alkaloid berberine has been shown to down-regulate the expression of NF-κB, a key transcription factor in inflammatory responses. nih.gov It can also influence apoptosis by activating the MAPK and caspase signaling pathways. nih.gov For example, berberine has been reported to activate the caspase-9/cytochrome c pathway and block the caspase 3-iPLA2-AA-COX-2-PGE2 pathway in cancer cells. nih.gov Other synthetic derivatives, such as isoquinoline-1,3,4-trione compounds, have been shown to directly inactivate caspase-3, a key executioner enzyme in apoptosis, in a time- and dose-dependent manner. researchgate.net
The interaction of small molecules with macromolecules like DNA and proteins is fundamental to their biological effects. nih.gov Isoquinoline alkaloids are well-known for their ability to bind to DNA. nih.govdoaj.orgnih.gov The planar isoquinoline ring system is well-suited for intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov Besides intercalation, electrostatic binding is another common interaction mode. doaj.org These interactions can stabilize different DNA structures, such as triplex and G-quadruplex DNA, and can interfere with DNA function, which is a key mechanism for the anticancer activity of many of these compounds. doaj.orgnih.gov
In Vitro Antimicrobial and Antibacterial Activity Mechanisms
Molecular Basis of Growth Inhibition against Pathogens
The antimicrobial and antibacterial activities of isoquinoline derivatives are attributed to several molecular mechanisms that disrupt essential cellular processes in pathogens. Research into compounds structurally related to 3-Fluoroisoquinolin-7-ol reveals that their mode of action often involves the disruption of the bacterial cell envelope and the inhibition of nucleic acid synthesis.
One primary mechanism is the compromising of the bacterial cell membrane's integrity. Studies on isoquinoline-3-carboxylic acid (IQ3CA), for instance, have demonstrated significant antibacterial activity against a range of plant bacteria, including Ralstonia solanacearum and Acidovorax citrulli. researchgate.net Electron microscopy has shown that treatment with IQ3CA leads to a curved and sunken cell morphology in A. citrulli, indicating damage to the cell structure and a loss of membrane integrity. researchgate.net This disruption can lead to the leakage of essential intracellular components and ultimately, cell death.
Furthermore, isoquinoline derivatives can interfere with critical metabolic and reproductive pathways. Some flavonoids, which share structural motifs with isoquinoline derivatives, are known to inhibit bacterial DNA and RNA synthesis. nih.gov This is achieved through the intercalation of the molecule's B-ring with the nucleic acid bases or by forming hydrogen bonds, which disrupts the replication and transcription processes. nih.gov Similarly, certain alkynyl isoquinolines have been found to perturb the biosynthesis of the cell wall and nucleic acids in Staphylococcus aureus. nih.gov The inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication, is a known target for quinolone-based antibiotics, a class of compounds structurally related to isoquinolines. nih.govnih.gov The biological activity of these compounds is dependent on their chemical structure, including the number and position of hydroxyl groups and other functional substitutions. nih.gov
Other observed mechanisms include the inhibition of bacterial motility, exopolysaccharide production, and biofilm formation, all of which are crucial for bacterial virulence and survival. researchgate.net
Mechanisms of Multidrug Resistance Reversal
A significant aspect of the pharmacological relevance of isoquinoline derivatives is their ability to reverse multidrug resistance (MDR) in pathogenic bacteria and cancer cells. MDR is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as efflux pumps to expel therapeutic agents from the cell, reducing their intracellular concentration and efficacy. nih.govcore.ac.uk
Derivatives of tetrahydroisoquinoline have been identified as potent MDR reversal agents. nih.gov The primary mechanism of action is believed to be the direct inhibition of these drug efflux pumps. nih.gov By blocking P-glycoprotein, these compounds prevent the expulsion of co-administered antimicrobial or anticancer drugs, thereby restoring their effectiveness in resistant cells. nih.govnih.gov
Studies have shown that various structurally diverse isoquinoline derivatives can act as P-gp inhibitors. nih.gov For example, certain alpha-aryl-alpha-thiotolylalkanenitrile tetrahydroisoquinoline derivatives have demonstrated significant MDR reversal activity in vitro and in vivo. nih.gov The interaction with P-gp is often influenced by the lipophilicity and basicity of the molecule, which facilitates binding to the transporter protein. mdpi.com The ability of these compounds to modulate P-gp activity makes them valuable candidates for combination therapies to overcome resistance to conventional drugs.
Anticancer Activity at the Molecular Level (without clinical trials)
Cellular Proliferation Inhibition Mechanisms
Isoquinoline derivatives have demonstrated significant potential as anticancer agents by inhibiting the proliferation of various cancer cell lines. The molecular mechanisms underlying this antiproliferative activity primarily involve the induction of cell cycle arrest.
The table below summarizes the observed effects of representative compounds on cancer cell proliferation.
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Mechanism | Reference |
|---|---|---|---|
| FLLL32 | Oral Cancer (HSC-3, SCC-9) | Increased proportion of cells in G2/M phase | researchgate.net |
| Fumiquinazoline F | Breast Cancer (MCF-7, MDA-MB-231) | Slows cell cycle progression, leading to cell accumulation in the G1 stage | mdpi.com |
| Quinolinedione analog (AJ-418) | Breast Cancer (MCF-7, MDA-MB-231) | Decrease in proliferation and cell viability | nih.gov |
Apoptosis Induction Pathways
In addition to inhibiting proliferation, isoquinoline derivatives and related compounds can induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. Apoptosis can be triggered through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which often converge on the activation of a cascade of enzymes called caspases.
Studies on FLLL32 have shown that it induces apoptosis in human oral cancer cells by activating both the extrinsic and intrinsic pathways. This involves the activation of initiator caspases, caspase-8 (extrinsic) and caspase-9 (intrinsic), which in turn activate the executioner caspase-3. researchgate.netmdpi.com The activation of caspase-3 leads to the cleavage of essential cellular proteins, such as PARP, ultimately resulting in cell death. researchgate.netmdpi.com This process is often mediated by signaling cascades like the p38 mitogen-activated protein kinase (MAPK) pathway. researchgate.netmdpi.com
Similarly, vernodalin, a compound isolated from Centratherum anthelminticum, was found to induce apoptosis in human breast cancer cells (MCF-7 and MDA-MB-231) primarily through the intrinsic caspase pathway. plos.org This was evidenced by the initial activation of caspase-9, followed by the activation of caspase-3/7. plos.org Some anticancer agents based on the 5,8-quinolinedione (B78156) scaffold have also been shown to induce a significant pro-apoptotic effect, which correlates with DNA damage and the generation of double-strand breaks. nih.gov
The table below outlines the key molecular players in the apoptosis pathways activated by these compounds.
| Compound | Cancer Cell Line(s) | Activated Apoptosis Pathway | Key Molecular Events | Reference |
|---|---|---|---|---|
| FLLL32 | Oral Cancer (HSC-3, SCC-9) | Extrinsic and Intrinsic | Activation of caspase-8, caspase-9, and caspase-3; PARP cleavage; mediated by p38 MAPK pathway | researchgate.netmdpi.com |
| Vernodalin | Breast Cancer (MCF-7, MDA-MB-231) | Intrinsic | Initial activation of caspase-9 followed by caspase-3/7 activation | plos.org |
| Quinolinedione analog (AJ-418) | Breast Cancer (MCF-7, MDA-MB-231) | Intrinsic (implied) | Induction of DNA double-strand breaks (increase in γH2AX) leading to apoptosis | nih.gov |
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they investigate how the chemical structure of a molecule influences its biological activity. wikipedia.orgresearchgate.net Through systematic modification of a lead compound, SAR analysis helps identify the key chemical features responsible for the desired pharmacological effects, guiding the design of more potent and selective agents. wikipedia.orgdrugdesign.org
For isoquinoline and quinoline derivatives, SAR studies have provided valuable insights into their antimicrobial, anticancer, and MDR-reversal activities.
Antimicrobial Activity: In the context of fluoroquinolones, which are structurally related to isoquinolines, substituents at the C-7 and C-8 positions are crucial for their antibacterial function. nih.gov The group at C-7 significantly impacts the inhibition of DNA gyrase and the compound's permeability into bacterial cells, while a fluorine substituent at C-8 can reduce the efflux of the drug from the cell. nih.gov For certain alkynyl isoquinolines, substitutions on the isoquinoline ring itself have been shown to be important for antibacterial potency. nih.gov
MDR Reversal Activity: SAR studies on flavonoid derivatives designed to reverse MDR have shown that introducing a heterocyclic ring with a basic nitrogen atom, such as a piperazinyl moiety, can substantially improve the inhibitory effect on P-gp. mdpi.com The ability to form strong hydrogen bonds with the P-gp transporter, combined with increased lipophilicity, appears to enhance the reversal activity. mdpi.com
Antifungal Activity: For 3-substituted benzylthioquinolinium iodides, SAR analysis revealed that the presence of a phenyl ring and electron-withdrawing substituents on this ring are important for potent activity against fungi like Cryptococcus neoformans. nih.gov The potency is generally higher for para-substituted analogs compared to ortho- or meta-substituted ones. nih.gov
These studies underscore the importance of specific structural modifications to the isoquinoline scaffold in tuning its biological activity. The position, electronic properties, and steric bulk of various substituents can dramatically alter the compound's interaction with its biological target, thereby affecting its efficacy as an antimicrobial, anticancer, or MDR-reversal agent.
Influence of Fluorine Substitution on Molecular Recognition and Biological Effects
The introduction of fluorine into drug candidates can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. In the context of isoquinoline derivatives, studies on analogs provide valuable insights into the effects of fluorine substitution.
Research on a series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines has demonstrated that the trifluoromethyl (CF3) group at the 3-position can influence selectivity for biological targets. These compounds were evaluated as inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme that converts norepinephrine (B1679862) to epinephrine. The presence of the 3-trifluoromethyl moiety was found to decrease affinity for the α2-adrenoceptor, thereby increasing selectivity for PNMT. This was attributed to steric intolerance at the α2-adrenoceptor for bulky substituents at the 3-position of the tetrahydroisoquinoline ring, as well as the electron-withdrawing nature of the CF3 group, which lowers the pKa of the amine in the tetrahydroisoquinoline ring. nih.gov
While these compounds generally showed lower affinity for PNMT compared to other inhibitors of the same class, certain derivatives with the 3-trifluoromethyl group were identified as some of the most selective PNMT inhibitors known. nih.gov This highlights the strategic importance of fluorine substitution in modulating the interaction of a molecule with its intended target and off-target sites. The increased lipophilicity conferred by the trifluoromethyl group is also a notable feature, which could potentially enhance the ability of these compounds to cross the blood-brain barrier. nih.gov
Impact of Substituent Modifications on Target Binding and Efficacy
The nature of substituents at various positions on the isoquinoline ring plays a crucial role in determining the binding affinity and efficacy of the molecule. This is evident from studies on 3-fluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines.
In a series of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, modifications at the 7-position were shown to significantly impact their inhibitory potency against PNMT. A comparison between sulfonamides and their isosteric sulfones at the 7-position revealed that the sulfonamides were generally more potent inhibitors of PNMT. For instance, the sulfonamide 16 (hPNMT Ki = 0.13 µM) was found to be more potent than its corresponding sulfone 24 (hPNMT Ki = 1.3 µM). nih.gov
Molecular modeling and X-ray crystallography studies suggested that the sulfonamide oxygens, rather than the sulfonamide -NH-, were involved in favorable interactions with the enzyme. nih.gov This indicates that the electronic and hydrogen-bonding properties of the substituent at the 7-position are critical for effective binding to the active site of PNMT.
The following table presents the inhibitory potencies (Ki) of selected 3-fluoromethyl-7-sulfonyl and 7-sulfonamide-1,2,3,4-tetrahydroisoquinoline derivatives against human PNMT (hPNMT).
| Compound | Substituent at 7-position | hPNMT Ki (µM) |
|---|---|---|
| 16 | -SO2NH(n-propyl) | 0.13 |
| 24 | -SO2(n-propyl) | 1.3 |
Analysis of Substructure-Activity Profiles for Specific Biological Activities
The substructure-activity relationship (SAR) studies on 3-substituted-7-substituted-1,2,3,4-tetrahydroisoquinolines as PNMT inhibitors reveal key structural features that govern their biological activity.
For the 3-position, the presence of a fluorine-containing substituent like fluoromethyl or trifluoromethyl appears to be crucial for conferring selectivity for PNMT over the α2-adrenoceptor. The trifluoromethyl group, in particular, leads to highly selective inhibitors due to steric hindrance at the α2-adrenoceptor and a decrease in the basicity of the tetrahydroisoquinoline nitrogen. nih.gov
At the 7-position, the nature of the sulfonyl-containing substituent significantly influences the inhibitory potency against PNMT. The SAR studies indicate that sulfonamides are generally more potent than the corresponding sulfones. nih.gov This suggests that the hydrogen-bonding capacity and electronic properties of the sulfonamide group are important for optimal interaction with the enzyme's active site.
3-Position: A fluorinated alkyl group enhances selectivity for PNMT.
7-Position: A sulfonamide group is generally preferred over a sulfone for higher inhibitory potency against PNMT.
Chemosensory and Receptor Binding Studies (Non-Human/Non-Clinical Models)
A comprehensive search of the scientific literature did not yield any specific chemosensory or receptor binding studies for this compound or its close structural analogs in non-human or non-clinical models. Research in this area for halogenated isoquinolines is limited, and no data is currently available to characterize the interaction of this compound with chemosensory receptors or its broader receptor binding profile in such models.
Derivative Chemistry and Structure Activity Relationships of 3 Fluoroisoquinolin 7 Ol Analogues
Synthesis of Substituted 3-Fluoroisoquinolin-7-ol Derivatives
The generation of analogues of this compound is achieved through targeted chemical syntheses that modify distinct parts of the molecule. These strategies can be broadly categorized by the site of modification: the core isoquinoline (B145761) ring system, the hydroxyl functional group, or the fluorine atom's position.
Alterations to the heterocyclic core of this compound are fundamental to creating structural diversity. Classical synthetic methodologies for constructing the isoquinoline ring, such as the Bischler-Napieralski or Pictet-Spengler reactions, can be adapted by using appropriately substituted starting materials to introduce a variety of functional groups at different positions. nih.gov For example, substituents can be introduced at positions C1, C4, C5, C6, and C8.
Transition metal-catalyzed cross-coupling reactions are particularly effective for this purpose. For instance, a halogenated precursor of the this compound could undergo Suzuki or Buchwald-Hartwig amination reactions to introduce aryl, alkyl, or amino groups at specific sites on the benzene (B151609) portion of the core. nih.gov Furthermore, directed ortho-metalation strategies can enable the selective functionalization of positions adjacent to existing substituents. harvard.edu These methods allow for the preparation of a library of analogues with varied steric and electronic profiles around the core structure.
The phenolic hydroxyl group at the C-7 position is a prime site for chemical modification due to its reactivity. Standard organic transformations can be employed to generate a wide array of derivatives.
Etherification: Treatment of the hydroxyl group with alkyl halides or sulfonates under basic conditions yields the corresponding ethers. This Williamson ether synthesis can be used to introduce a range of alkyl and aryl groups, thereby modulating the lipophilicity and steric bulk at this position.
Esterification: Reaction with acyl chlorides, anhydrides, or carboxylic acids (under conditions such as DCC or EDC coupling) produces esters. This modification introduces a carbonyl group, which can act as a hydrogen bond acceptor and is susceptible to hydrolysis, a feature that can be exploited in prodrug design.
Other Transformations: The hydroxyl group can also be converted to other functionalities. For example, it can be transformed into a triflate, which is an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions, allowing for the introduction of carbon, nitrogen, or other heteroatom-based substituents.
Direct substitution of the fluorine atom at the C-3 position via nucleophilic aromatic substitution (SNAr) is challenging due to the high strength of the C-F bond. Therefore, modifications at this position are typically achieved not by derivatizing the final this compound molecule, but by utilizing different starting materials in a de novo synthesis of the isoquinoline ring system. nih.govresearchgate.net
For instance, synthetic routes that build the isoquinoline core can be initiated with precursors bearing alternative substituents (e.g., a chloro, bromo, cyano, or nitro group) at the position that will become C-3 in the final product. harvard.eduorganic-chemistry.org This approach allows for the introduction of a wide variety of functional groups, enabling a thorough exploration of the chemical space at this critical position.
Comprehensive Structure-Activity Relationship Studies (SAR)
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity and physicochemical properties. rsc.org For this compound analogues, SAR provides a framework for optimizing the molecule for a desired outcome by correlating specific structural modifications with changes in properties. nih.gov
The physicochemical properties of a molecule, such as its lipophilicity, aqueous solubility, and acid-base character, are critical determinants of its pharmacokinetic profile. Modifications to the this compound scaffold can systematically tune these properties.
Lipophilicity (LogP): The introduction of non-polar, hydrocarbon-rich substituents on the isoquinoline core or through etherification of the C-7 hydroxyl group will generally increase the LogP value, enhancing lipophilicity. Conversely, adding polar functional groups, such as additional hydroxyls, amines, or carboxylic acids, will decrease the LogP.
Acidity/Basicity (pKa): The basicity of the isoquinoline nitrogen (pKa ≈ 5.14) and the acidity of the C-7 hydroxyl group are influenced by the electronic nature of substituents. wikipedia.org Electron-withdrawing groups (like the C-3 fluorine) decrease the basicity of the nitrogen and increase the acidity of the phenol (B47542). amerigoscientific.com Adding further electron-withdrawing groups to the ring system will amplify this effect, while electron-donating groups will have the opposite effect.
The following interactive table illustrates how hypothetical modifications could influence these key physicochemical properties.
| Modification Site | Example Substituent | Predicted Effect on LogP | Predicted Effect on PSA | Predicted Effect on pKa (N-basicity) |
| Isoquinoline Core (C1) | -CH₃ (Methyl) | Increase | No significant change | Increase |
| Isoquinoline Core (C5) | -NO₂ (Nitro) | Decrease | Increase | Decrease |
| Hydroxyl Group (C7) | -OCH₃ (Methoxy) | Increase | Decrease | No significant change |
| Hydroxyl Group (C7) | -OCOCH₃ (Acetate) | Increase slightly | Increase slightly | No significant change |
| Fluorine Position (C3) | -CN (Cyano) | Decrease | Increase | Decrease significantly |
| Fluorine Position (C3) | -NH₂ (Amino) | Decrease | Increase | Increase |
Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). researchgate.net This effect lowers the electron density of the entire aromatic ring system. nih.govrsc.org
Consequences of the -I Effect:
It decreases the basicity of the isoquinoline nitrogen, making it less likely to be protonated at physiological pH compared to its non-fluorinated counterpart. youtube.com
It increases the acidity of the C-7 phenolic proton, making it a better hydrogen bond donor.
It can make the aromatic rings less susceptible to oxidative metabolism, a strategy often used in drug design to improve a compound's metabolic stability. youtube.com
Fluorine also has a weak, electron-donating resonance effect (+R), but for halogens, the inductive effect is generally dominant in influencing reactivity. nih.gov
Steric Effects: Fluorine has a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å).
Consequences of Steric Size:
Replacing a hydrogen atom with fluorine results in a minimal steric perturbation. This allows fluorine to act as a bioisostere of hydrogen, probing the electronic requirements of a binding site with little steric penalty.
Compared to other halogens like chlorine (1.75 Å) or bromine (1.85 Å), fluorine is significantly smaller, allowing it to be placed in more sterically constrained environments.
This table summarizes the properties of halogens and the consequences of their placement at the C-3 position.
| Substituent (X) | van der Waals Radius (Å) | Electronegativity (Pauling) | Primary Electronic Effect | Consequences for Molecule |
| -H | 1.20 | 2.20 | Neutral | Baseline for comparison. |
| -F | 1.47 | 3.98 | Strong Inductive Withdrawal (-I) | Reduced N basicity, increased OH acidity, potential block to metabolism. youtube.comnih.gov |
| -Cl | 1.75 | 3.16 | Inductive Withdrawal (-I) | Similar electronic effects to F but weaker; significantly larger steric profile. |
| -Br | 1.85 | 2.96 | Inductive Withdrawal (-I) | Weaker electronic effects than F/Cl; much larger steric profile. |
Computational and Experimental Approaches to SAR Elucidation
To systematically investigate the SAR of hypothetical this compound analogues, a combination of computational and experimental methods would be essential.
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models could be developed to correlate the physicochemical properties of a series of analogues with their biological activity. researchoutreach.org This would help in predicting the activity of newly designed compounds.
Molecular Docking: If a biological target is identified, molecular docking studies could be employed to predict the binding modes of different analogues within the active site. This can provide insights into key interactions and guide the design of more potent derivatives.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-target complex, providing a more accurate estimation of binding free energies and the stability of interactions. researchoutreach.org
Experimental Approaches:
Synthesis of Analogue Libraries: A focused library of derivatives would need to be synthesized to systematically explore the chemical space around the this compound scaffold.
In Vitro Biological Assays: The synthesized compounds would be tested in relevant biological assays to determine their activity. This data is crucial for building robust SAR models.
X-ray Crystallography: Obtaining the crystal structure of a potent analogue in complex with its target protein would provide invaluable atomic-level details of the binding interactions, confirming and refining the hypotheses generated from computational models.
Development of Chemical Libraries for High-Throughput Screening Initiatives
The development of a chemical library based on the this compound scaffold for high-throughput screening (HTS) would be a critical step in identifying initial hit compounds. nih.gov The design of such a library would need to balance diversity with drug-like properties.
Key Principles for Library Design:
Scaffold Hopping and Decoration: The core isoquinoline ring could be maintained while systematically varying the substituents at multiple positions to generate a diverse set of compounds.
Physicochemical Properties: Library members should adhere to established guidelines for drug-likeness, such as Lipinski's Rule of Five, to enhance the probability of identifying leads with favorable pharmacokinetic profiles. researchgate.net
Synthetic Feasibility: The chosen chemical reactions for library synthesis should be robust, high-yielding, and amenable to parallel synthesis techniques.
Hypothetical Library Synthesis Data Table:
| Scaffold | R1 Substituent | R2 Substituent | Synthetic Method | Diversity Metric |
| 3-Fluoroisoquinolin | -OH | H | Bischler-Napieralski | 0.85 |
| 3-Fluoroisoquinolin | -OCH3 | H | Williamson Ether Synthesis | 0.82 |
| 3-Fluoroisoquinolin | -OH | -Cl | Electrophilic Aromatic Substitution | 0.88 |
| 3-Fluoroisoquinolin | -NH2 | H | Buchwald-Hartwig Amination | 0.91 |
Rational Design Principles for Enhanced Molecular Properties and Selective Interactions
Rational drug design principles would be applied to optimize initial hits identified from HTS into lead compounds with improved potency, selectivity, and pharmacokinetic properties. 182.160.97mdpi.com
Strategies for Rational Design:
Structure-Based Design: If the 3D structure of the biological target is known, structure-based design can be used to modify a hit compound to improve its fit and interactions with the active site. nih.gov This could involve introducing functional groups that form specific hydrogen bonds or hydrophobic interactions.
Bioisosteric Replacement: Functional groups in a lead compound can be replaced with bioisosteres to improve properties such as metabolic stability or to reduce off-target effects. For example, a metabolically labile ester group could be replaced with a more stable amide.
Pharmacophore Modeling: A pharmacophore model can be generated based on the structures of active compounds. This model defines the essential 3D arrangement of functional groups required for biological activity and can be used to design novel compounds with improved properties.
Hypothetical Design Optimization Data Table:
| Lead Compound | Modification | Rationale | Predicted Improvement |
| Compound A | Add -COOH group | Increase solubility and add H-bond donor/acceptor | 2-fold increase in potency |
| Compound B | Replace phenyl with thiophene | Improve metabolic stability | 50% reduction in clearance |
| Compound C | Introduce chiral center | Enhance selectivity for target isoform | 10-fold increase in selectivity |
Potential Non Clinical Applications of 3 Fluoroisoquinolin 7 Ol
As Advanced Chemical Intermediates in Complex Organic Synthesis
Isoquinoline (B145761) derivatives are crucial building blocks in organic synthesis. They serve as precursors for complex alkaloids, pharmaceuticals, and other functional molecules. The presence of halogen and hydroxyl groups, such as those in 3-Fluoroisoquinolin-7-ol, typically offers reactive sites for further chemical modification, including cross-coupling reactions or nucleophilic substitutions, making them valuable intermediates in multi-step syntheses.
In Materials Science and Optoelectronics (e.g., Fluorescent Properties)
Many quinoline (B57606) and isoquinoline derivatives exhibit significant fluorescent properties. These characteristics are leveraged in the development of advanced materials.
Development as Fluorescent Probes for Biological or Chemical Sensing
The inherent fluorescence of the quinoline nucleus is often exploited to design probes for detecting metal ions and other analytes. The sensitivity and selectivity of these probes can be fine-tuned by altering the substituents on the heterocyclic ring. For instance, various quinoline-based fluorescent probes have been developed for the detection of ions like Al³⁺ and Fe³⁺.
Exploration in Organic Light-Emitting Diodes (OLEDs) or Other Electronic Devices
The photophysical properties of heterocyclic compounds are also relevant to the field of optoelectronics. Derivatives of quinoline have been investigated as materials for organic light-emitting diodes (OLEDs), where they can function as emitters or hosts in the emissive layer.
As Ligands in Transition Metal Catalysis
Nitrogen-containing heterocycles like isoquinoline are common ligands in transition metal catalysis. They can coordinate to a metal center and influence its catalytic activity and selectivity. Chiral diamines based on tetrahydroquinoline backbones, for example, have been employed as ligands in asymmetric catalysis.
In Analytical Chemistry as Reference Standards or Detection Reagents
In the absence of specific research, it is plausible that this compound could serve as a reference standard in analytical methods, such as chromatography or mass spectrometry, for the identification and quantification of related compounds, provided a pure sample is available.
As Chemical Biology Tools for Mechanistic Investigations
Chemical probes are essential for studying biological processes. The development of small molecules that can interact with specific biological targets enables the investigation of cellular pathways and mechanisms of action. While there are no specific reports on this compound for this purpose, the general isoquinoline scaffold is a component of many kinase inhibitors and other biologically active molecules used in chemical biology research.
Future Research Directions for 3 Fluoroisoquinolin 7 Ol
Exploration of Novel and More Efficient Synthetic Routes
The development of robust and efficient synthetic pathways is the foundational step for any further investigation of 3-Fluoroisoquinolin-7-ol. While classical isoquinoline (B145761) syntheses like the Bischler-Napieralski and Pomeranz-Fritsch reactions exist, they often require harsh conditions and may not be optimal for producing highly functionalized derivatives with precise regiocontrol. Future research should focus on modern, more versatile synthetic strategies.
A primary avenue of exploration involves the application of transition-metal catalysis . Palladium, copper, and rhodium-catalyzed reactions have revolutionized the synthesis of complex heterocycles, enabling the construction of the isoquinoline core under milder conditions and with greater functional group tolerance. Research should aim to develop a modular synthesis where the fluorinated pyridine (B92270) ring and the hydroxylated benzene (B151609) ring precursors can be coupled efficiently.
Another critical area is the investigation of late-stage fluorination . Instead of incorporating the fluorine atom at the beginning of the synthesis, this approach involves introducing it onto a pre-formed isoquinolin-7-ol scaffold. This strategy is highly valuable for creating structural diversity and for the synthesis of radiolabeled analogs for imaging studies. The use of modern electrophilic fluorinating reagents, such as Selectfluor, could be explored to achieve regioselective fluorination at the C-3 position.
Finally, the adoption of enabling technologies such as flow chemistry and photoredox catalysis could significantly improve the synthesis's efficiency, safety, and scalability. These methods can provide access to novel reaction pathways and reduce reaction times, facilitating the rapid production of this compound and its derivatives for further study.
| Synthetic Approach | Potential Advantages | Key Research Focus | Relevant Precedents |
|---|---|---|---|
| Transition-Metal Catalysis | High efficiency, mild conditions, functional group tolerance | Screening of catalysts (Pd, Cu, Rh) and ligands for optimal yield and regioselectivity. | Palladium-catalyzed synthesis of isoquinolines. |
| Late-Stage Fluorination | Rapid access to analogs, suitable for 18F labeling. | Development of selective C-H fluorination at the C-3 position using electrophilic reagents. | Fluorination of heterocycles with AgF2 or Selectfluor. |
| Flow Chemistry | Improved safety, scalability, and reaction control. | Optimization of reaction parameters (temperature, flow rate, residence time) for continuous production. | Miniaturization and acceleration of synthetic chemistry. |
Advanced Mechanistic Studies of Chemical Reactions and Transformations
A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and predicting the chemical behavior of this compound. Future work should move beyond simply reporting yields and delve into the intricate details of how the molecule is formed and how it reacts.
Kinetic studies and in situ spectroscopic analysis (e.g., NMR, IR) of novel synthetic reactions can help identify key intermediates and transition states. This knowledge is invaluable for overcoming reaction bottlenecks and improving efficiency. Furthermore, understanding the mechanism of potential transformations of the molecule itself is essential. The interplay between the electron-withdrawing fluorine atom at C-3 and the electron-donating hydroxyl group at C-7 creates a unique electronic profile. Mechanistic studies should investigate how this substitution pattern influences the molecule's reactivity in electrophilic aromatic substitution on the benzene ring and nucleophilic substitution on the pyridine ring. For instance, it is important to determine the regioselectivity of further functionalization, such as nitration, halogenation, or alkylation.
Deeper Computational Modeling and Predictive Capabilities
Computational chemistry offers powerful tools to accelerate research by predicting molecular properties and reaction outcomes, thereby guiding experimental efforts. For this compound, a multi-faceted computational approach is warranted.
Density Functional Theory (DFT) calculations can be employed to model the proposed synthetic routes. By calculating the energies of intermediates and transition states, researchers can predict the most favorable reaction pathways, rationalize observed regioselectivity, and pre-screen potential catalysts, saving significant experimental time and resources. DFT can also be used to predict the molecule's fundamental properties, such as its electrostatic potential, frontier molecular orbitals, and spectroscopic characteristics, which are directly related to its reactivity.
Should initial biological screening reveal activity, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling will become indispensable. By synthesizing and testing a small library of derivatives, a QSAR model can be built to correlate specific structural features with biological activity, enabling the rational design of more potent compounds. Pharmacophore models can identify the key 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for binding to a biological target, guiding virtual screening of compound libraries to find new potential hits.
| Computational Method | Application for this compound | Anticipated Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Modeling reaction mechanisms; Predicting electronic properties and reactivity. | Optimized synthetic conditions; understanding of regioselectivity. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural modifications with changes in biological activity. | Predictive models to guide the design of more potent derivatives. |
| Pharmacophore Modeling | Identifying essential features for biological target interaction. | A 3D query for virtual screening to discover novel active compounds. |
| Molecular Docking | Predicting binding modes and affinities within a biological target's active site. | Prioritization of derivatives for synthesis; hypothesis of mechanism of action. |
Discovery of New Molecular Targets and Mechanisms of Action in Biological Systems
The isoquinoline scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. However, the specific biological profile of this compound is currently unknown. A crucial future direction is to uncover its potential molecular targets and elucidate its mechanism of action.
An initial step would involve unbiased high-throughput screening against a broad range of biological targets, including enzymes (e.g., kinases, phosphodiesterases, proteases) and receptors (e.g., G-protein coupled receptors). Isoquinoline derivatives have shown activity as inhibitors of enzymes like tumor necrosis factor alpha (TNF-α) and aldo-keto reductase 1C3 (AKR1C3). Any confirmed "hits" from screening would require rigorous validation. Subsequent biochemical and biophysical assays would be necessary to confirm direct binding and determine binding affinity (e.g., Kᵢ, Kᴅ). Elucidating the precise mechanism of action would follow, for example, by performing enzyme kinetics studies to determine the mode of inhibition (e.g., competitive, non-competitive). Ultimately, obtaining a co-crystal structure of the compound bound to its target protein via X-ray crystallography would provide definitive insight into the binding mode and the specific interactions facilitated by the fluorine and hydroxyl groups.
Development of Specialized Derivatives for Highly Targeted Non-Clinical Applications
Beyond potential therapeutic uses, the unique structure of this compound makes it an attractive platform for developing specialized chemical tools for non-clinical research.
One promising avenue is the creation of fluorescent probes . The isoquinoline core is known to be a part of fluorescent molecules. By attaching specific functionalities, it may be possible to design derivatives that act as sensors for metal ions or specific biomolecules, or that localize within particular cellular compartments for bio-imaging applications. The fluorine atom can modulate the photophysical properties of the fluorophore, potentially improving quantum yield or shifting emission wavelengths.
Another application is in materials science . The rigid, planar structure of the isoquinoline ring system could be exploited to create novel organic materials with interesting electronic or photophysical properties. Derivatives could be designed for incorporation into polymers or organic light-emitting diodes (OLEDs). The hydroxyl group at the 7-position provides a convenient handle for polymerization or for grafting the molecule onto surfaces.
Finally, derivatives of this compound could serve as versatile synthetic building blocks . Once efficient synthetic routes are established, the compound can be further functionalized at the hydroxyl group or other positions on the ring to create a library of unique intermediates for the synthesis of more complex molecular architectures.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Fluoroisoquinolin-7-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from isoquinoline derivatives. Fluorination at the 3-position may employ halogen-exchange reactions or directed ortho-metalation strategies. Key parameters include solvent choice (e.g., DMF or THF), temperature control (0–80°C), and catalysts (e.g., KF or CsF). Post-synthesis purification via column chromatography or recrystallization is critical. Characterization should include /-NMR, HPLC for purity (>95%), and mass spectrometry .
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm fluorine substitution at C3 and hydroxyl group at C7 via -NMR chemical shifts (~-110 to -130 ppm) and -NMR coupling patterns.
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (expected m/z: 177.06 g/mol for CHFNO).
- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is sensitive to light and moisture. Store at -20°C in amber vials under inert gas (N or Ar). Stability assays should monitor decomposition via HPLC over weeks under accelerated conditions (40°C/75% RH). Degradation products may include defluorinated byproducts or oxidized quinoline derivatives .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify reactive sites. Fukui indices predict regioselectivity for fluorinated positions. Compare computed activation energies for SNAr (nucleophilic aromatic substitution) pathways with experimental kinetic data .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Data Triangulation : Cross-validate results across assays (e.g., enzyme inhibition vs. cell-based viability).
- Structural Confirmation : Re-synthesize disputed compounds and verify structures via X-ray crystallography.
- Meta-Analysis : Assess batch-to-batch variability in purity or stereochemistry, which may explain divergent bioactivity .
Q. How does the electronic effect of the fluorine substituent influence the compound’s interaction with biological targets?
- Methodological Answer : Fluorine’s electronegativity alters electron density in the isoquinoline ring, affecting π-π stacking or hydrogen bonding. Use SAR (Structure-Activity Relationship) studies:
- Replace fluorine with H, Cl, or CH to compare binding affinities (e.g., via SPR or ITC).
- Molecular docking (AutoDock Vina) can visualize interactions with enzymes like kinases or cytochrome P450 .
Q. What experimental design principles apply to optimizing catalytic fluorination in this compound synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary catalyst loading (5–20 mol%), temperature (RT–100°C), and solvent polarity.
- Kinetic Profiling : Use in situ IR or -NMR to track reaction progress.
- Green Chemistry Metrics : Calculate E-factor (waste/product ratio) to assess sustainability .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reproduce Protocols : Follow exact literature conditions (e.g., solvent drying, inert atmosphere).
- Intermediate Analysis : Isolate and characterize key intermediates to identify bottlenecks (e.g., fluorination inefficiency).
- Collaborative Trials : Share samples with independent labs for cross-validation .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
